Cas no 898755-29-8 (2'-Azetidinomethyl-3,5-dichlorobenzophenone)

2'-Azetidinomethyl-3,5-dichlorobenzophenone is a specialized benzophenone derivative featuring an azetidinomethyl substituent at the 2' position and dichloro groups at the 3 and 5 positions. This structural configuration imparts unique reactivity and steric properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of the azetidine ring enhances its potential as a building block for nitrogen-containing heterocycles, while the dichloro substitution offers opportunities for further functionalization. Its well-defined molecular structure ensures consistency in synthetic pathways, supporting precise modifications for target molecule development. Suitable for research-scale and industrial applications, this compound is characterized by high purity and stability under standard handling conditions.
2'-Azetidinomethyl-3,5-dichlorobenzophenone structure
898755-29-8 structure
Product Name:2'-Azetidinomethyl-3,5-dichlorobenzophenone
CAS No:898755-29-8
MF:C17H15Cl2NO
MW:320.213102579117
CID:870908
PubChem ID:24725333
Update Time:2025-08-04

2'-Azetidinomethyl-3,5-dichlorobenzophenone Chemical and Physical Properties

Names and Identifiers

    • [2-(azetidin-1-ylmethyl)phenyl]-(3,5-dichlorophenyl)methanone
    • 2'-AZETIDINOMETHYL-3,5-DICHLOROBENZOPHENONE
    • 2'-AZETIDIN-1-YLMETHYL-3,5-DICHLOROBENZOPHENONE
    • SB51643
    • DTXSID90643728
    • (2-(Azetidin-1-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone
    • {2-[(Azetidin-1-yl)methyl]phenyl}(3,5-dichlorophenyl)methanone
    • 898755-29-8
    • 1-{[2-(3,5-DICHLOROBENZOYL)PHENYL]METHYL}AZETIDINE
    • AKOS016020783
    • 2'-Azetidinomethyl-3,5-dichlorobenzophenone
    • MDL: MFCD03842616
    • Inchi: 1S/C17H15Cl2NO/c18-14-8-13(9-15(19)10-14)17(21)16-5-2-1-4-12(16)11-20-6-3-7-20/h1-2,4-5,8-10H,3,6-7,11H2
    • InChI Key: DPRZHRWOIIWESK-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1)C(C1=CC=CC=C1CN1CCC1)=O)Cl

Computed Properties

  • Exact Mass: 319.05300
  • Monoisotopic Mass: 319.0530695g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • Density: 1.321
  • Boiling Point: 471.9°C at 760 mmHg
  • Flash Point: 239.2°C
  • Refractive Index: 1.629
  • PSA: 20.31000
  • LogP: 4.36800

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Additional information on 2'-Azetidinomethyl-3,5-dichlorobenzophenone

Recent Advances in the Study of 2'-Azetidinomethyl-3,5-dichlorobenzophenone (CAS: 898755-29-8)

The compound 2'-Azetidinomethyl-3,5-dichlorobenzophenone (CAS: 898755-29-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This molecule, characterized by its unique azetidine and dichlorobenzophenone moieties, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a drug candidate. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of 2'-Azetidinomethyl-3,5-dichlorobenzophenone to enhance its bioavailability and target specificity. Researchers have employed advanced synthetic techniques, including microwave-assisted synthesis and chiral resolution, to produce high-purity batches of the compound. These efforts have been complemented by computational modeling studies to predict its binding affinity to various biological targets, particularly in the context of neurological and inflammatory diseases.

In vitro and in vivo studies have demonstrated that 2'-Azetidinomethyl-3,5-dichlorobenzophenone exhibits promising activity as a modulator of specific neurotransmitter receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that the compound acts as a selective antagonist for certain subtypes of glutamate receptors, which are implicated in neurodegenerative disorders such as Alzheimer's disease. The study highlighted the compound's ability to cross the blood-brain barrier, a critical factor for its potential use in central nervous system (CNS) therapies.

Another area of interest is the compound's anti-inflammatory properties. Preclinical trials have shown that 2'-Azetidinomethyl-3,5-dichlorobenzophenone can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in murine models of rheumatoid arthritis. These findings suggest its potential as a novel anti-inflammatory agent, with fewer side effects compared to existing therapeutics. However, further studies are needed to assess its long-term safety and efficacy in human subjects.

Despite these promising results, challenges remain in the development of 2'-Azetidinomethyl-3,5-dichlorobenzophenone as a therapeutic agent. Issues such as metabolic stability, potential toxicity, and scalability of synthesis need to be addressed. Ongoing research is exploring structural modifications to improve these aspects while retaining the compound's beneficial properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 2'-Azetidinomethyl-3,5-dichlorobenzophenone (CAS: 898755-29-8) represents a promising candidate for the treatment of neurological and inflammatory disorders. Its unique chemical structure and demonstrated biological activity make it a valuable subject for further research. Future studies should focus on optimizing its pharmacokinetic profile and conducting rigorous clinical trials to validate its therapeutic potential. The continued exploration of this compound may pave the way for the development of innovative treatments in the field of chemical biology and medicine.

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